(E)-S-methyl 4-(4-nitrophenyl)-2-oxobut-3-enethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-S-methyl 4-(4-nitrophenyl)-2-oxobut-3-enethioate is an organic compound characterized by the presence of a nitrophenyl group, a thioester, and an enone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-S-methyl 4-(4-nitrophenyl)-2-oxobut-3-enethioate typically involves the reaction of 4-nitrobenzaldehyde with a suitable thioester precursor under specific conditions. One common method involves the use of a base-catalyzed aldol condensation followed by esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade solvents and catalysts, along with stringent quality control measures, ensures the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
(E)-S-methyl 4-(4-nitrophenyl)-2-oxobut-3-enethioate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The thioester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are frequently used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include amino derivatives, substituted thioesters, and various oxidized products, depending on the specific reagents and conditions used .
Scientific Research Applications
(E)-S-methyl 4-(4-nitrophenyl)-2-oxobut-3-enethioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-S-methyl 4-(4-nitrophenyl)-2-oxobut-3-enethioate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thioester group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: Similar in structure but lacks the thioester group.
4-Nitrophenyl butyrate: Contains a similar nitrophenyl group but with a different ester linkage.
4-Nitrophenyl chloroformate: Features a nitrophenyl group with a chloroformate functional group.
Uniqueness
(E)-S-methyl 4-(4-nitrophenyl)-2-oxobut-3-enethioate is unique due to the combination of its nitrophenyl, thioester, and enone groups.
Properties
Molecular Formula |
C11H9NO4S |
---|---|
Molecular Weight |
251.26 g/mol |
IUPAC Name |
S-methyl (E)-4-(4-nitrophenyl)-2-oxobut-3-enethioate |
InChI |
InChI=1S/C11H9NO4S/c1-17-11(14)10(13)7-4-8-2-5-9(6-3-8)12(15)16/h2-7H,1H3/b7-4+ |
InChI Key |
YQNCDWKIIMXBSJ-QPJJXVBHSA-N |
Isomeric SMILES |
CSC(=O)C(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CSC(=O)C(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.